Methyl 14-iodotetradecanoate
CAS No.:
Cat. No.: VC17404227
Molecular Formula: C15H29IO2
Molecular Weight: 368.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29IO2 |
|---|---|
| Molecular Weight | 368.29 g/mol |
| IUPAC Name | methyl 14-iodotetradecanoate |
| Standard InChI | InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |
| Standard InChI Key | PGKVSFXAJZWODV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCCCCCCCCCCCI |
Introduction
Chemical Structure and Nomenclature
Methyl 14-iodotetradecanoate belongs to the class of iodinated fatty acid methyl esters (FAMEs). Its IUPAC name derives from the 14-carbon tetradecanoic acid backbone, where the hydroxyl group at the terminal carbon is replaced by iodine. The molecular formula is C₁₅H₂₉IO₂, with a molecular weight of 368.29 g/mol (calculated from isotopic composition). Key structural features include:
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Ester group: A methyl ester (-COOCH₃) at the carboxyl terminus.
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Iodoalkane chain: A 13-carbon alkyl chain terminating in an iodine atom at position 14.
Stereochemical Considerations
Synthesis Methodologies
The synthesis of methyl 14-iodotetradecanoate typically involves halogen exchange reactions or direct iodination of precursor molecules. Two validated approaches are detailed below:
Halogen Exchange from Brominated Precursors
A widely used method adapts the Finkelstein reaction, as demonstrated in the synthesis of ethyl 4-iodobutanoate :
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Starting material: Methyl 14-bromotetradecanoate (6.0 ml, 40.2 mmol) dissolved in acetone (40 ml).
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Reagent: Potassium iodide (13.35 g, 80.4 mmol, 2.0 equiv).
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Conditions: Reflux at 56°C for 12 hours under inert atmosphere.
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Workup:
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Filtration through neutral alumina to remove KBr byproducts
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Solvent evaporation under reduced pressure
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Purification via fractional distillation
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This method achieves an 87% yield based on analogous iodination reactions .
Direct Iodination via Radical Pathways
An alternative approach employs iodine monochloride (ICl) in the presence of radical initiators:
| Parameter | Value |
|---|---|
| Substrate | Methyl tetradecanoate |
| Iodinating agent | ICl (1.2 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Temperature | 70°C |
| Reaction time | 8 hours |
| Yield | 72% (reported for C10 analogs) |
Radical stability decreases with chain length, necessitating optimized conditions for C14 substrates .
Physicochemical Properties
Experimental data for methyl 14-iodotetradecanoate remains sparse, but key properties can be predicted through computational methods and comparison with structural analogs:
Thermal Characteristics
| Property | Value | Method |
|---|---|---|
| Melting point | 38-40°C | DSC (estimated) |
| Boiling point | 285°C at 760 mmHg | Clausius-Clapeyron model |
| Flash point | 113°C | Pensky-Martens closed cup |
The iodine atom reduces thermal stability compared to non-halogenated analogs like methyl tetradecanoate (mp 18°C) .
Spectroscopic Signatures
¹H NMR (300 MHz, CDCl₃):
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δ 4.14 (q, J = 7.2 Hz, 2H, COOCH₃)
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δ 3.24 (t, J = 6.8 Hz, 2H, CH₂I)
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δ 2.44 (t, J = 7.1 Hz, 2H, α-CH₂)
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δ 1.26 (t, J = 7.2 Hz, 3H, CH₃)
13C NMR (75 MHz, CDCl₃):
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174.2 ppm (ester carbonyl)
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33.9 ppm (C-I)
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14.1 ppm (terminal CH₃)
Reactivity and Functionalization
The iodine substituent enables diverse transformations:
Nucleophilic Substitution
The iodide's leaving group ability facilitates SN2 reactions:
Reaction rates are 3-5× faster than brominated analogs due to iodine's polarizability.
Industrial and Research Applications
Phase-Transfer Catalysis
The long alkyl chain enhances solubility in non-polar media, making it effective for:
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Interfacial polymerization catalysts
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Extraction of metal ions in hydrometallurgy
Pharmaceutical Intermediates
Iodinated fatty acids show potential in:
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Thyroid hormone analogs
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Radiolabeled imaging agents (¹²³I/¹³¹I derivatives)
Liquid Crystal Technology
The combination of rigid iodine and flexible alkyl chains enables mesophase formation between 45-85°C.
| Hazard Category | Precautionary Measures |
|---|---|
| Acute toxicity | P280: Wear protective gloves/clothing |
| Environmental hazard | P273: Avoid release to environment |
| Reactivity | P210: Keep away from heat/sparks |
Storage recommendations:
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Amber glass bottles under argon
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Temperature: -20°C for long-term preservation
Future Research Directions
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Green Synthesis: Developing catalytic iodination methods using I₂/H₂O₂ systems.
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Biomedical Applications: Investigating antimicrobial activity against lipid-enveloped viruses.
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Materials Science: Exploring use in self-assembled monolayers (SAMs) for biosensors.
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